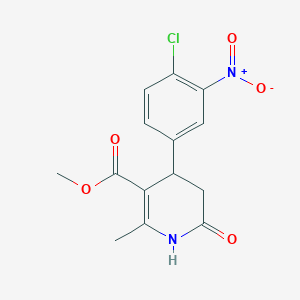
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine, also known as 4F-POP or 4-fluoro-α-POP, is a synthetic compound that belongs to the class of pyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in extracellular dopamine levels, which can activate dopamine receptors and modulate neuronal activity. The exact mechanism of how this compound interacts with the dopamine transporter is still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a stimulatory effect on locomotor activity in rodents, which suggests that it may have psychostimulant properties. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and motivation.
実験室実験の利点と制限
One of the advantages of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine is its high affinity and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, one of the limitations is its potential for abuse, as it has been shown to have psychostimulant properties. Therefore, caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine. One area of interest is its potential as a therapeutic agent for dopamine-related disorders, such as Parkinson's disease and addiction. Another area of interest is its potential as a tool for studying the role of dopamine in complex behaviors, such as decision-making and social interaction. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine involves several steps, starting from commercially available starting materials. One of the key steps is the reaction between 4-fluorobenzaldehyde and 1-(1-propyl-4-piperidinyl)butane-1,3-dione, which leads to the formation of the intermediate 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)butane-1,3-dione. This intermediate is then reduced with sodium borohydride to yield this compound in high yield and purity.
科学的研究の応用
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. This makes it a useful tool for studying dopamine-related processes in the brain, such as reward, motivation, and addiction.
特性
IUPAC Name |
4-(4-fluorophenyl)-1-(1-propylpiperidin-4-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2/c1-2-11-21-12-9-19(10-13-21)22-14-7-17(8-15-22)16-3-5-18(20)6-4-16/h3-7,19H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKHTKNEXBMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)

![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)

![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)

![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)

